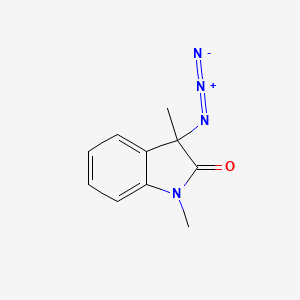

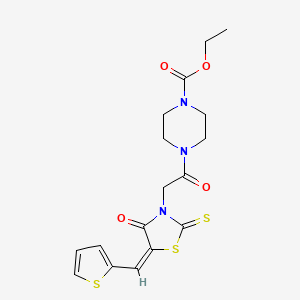

3-Azido-1,3-dimethylindol-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

Azides have been prepared from primary amines in high yields by a metal-free diazo-transfer reaction using 2-azido-1,3-dimethylimidazolinium hexafluorophosphate (ADMP), which is safe and stable crystalline . The choice of base was important in the diazo-transfer reaction .Molecular Structure Analysis

Theoretical calculations for some structural and electronic properties of the azide moiety in the nucleoside reverse transcriptase (RT) inhibitor 3′-Azido-3′-deoxythymidine (AZT) are reported . These properties, which include geometrical properties in three-dimensional space, Hirshfeld charges, electrostatic potential (MEP), vibrational frequencies, and core and valence ionization spectra, are employed to study how the azide group is affected by the presence of a larger fragment .Chemical Reactions Analysis

Organic azides were prepared from primary amines in high yields by a metal-free diazo-transfer reaction using 2-azido-1,3-dimethylimidazolinium hexafluorophosphate (ADMP), which is safe and stable crystalline . The choice of base was important in the diazo-transfer reaction .Physical And Chemical Properties Analysis

The systematical thermal behaviors of 3⁃azido⁃1,3⁃dinitroazetidine (ADNAZ) was investigated in research and compared with those of 1,3,3-trinitroazetidine (TNAZ) . The results showed that ADNAZ has a low melting temperature at 78 °C .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization of Thin Films

Azido compounds, similar to 3-Azido-1,3-dimethylindol-2-one, have been explored for their potential in synthesizing thin films and nanoparticles. For instance, dimeric dimethylindium azide was studied for its application as a single-source precursor for indium nitride (InN) thin films. The films were developed on Si(111) substrates using a low-pressure chemical vapor deposition method, demonstrating the utility of azido compounds in fabricating semiconducting materials with potential applications in electronics and optoelectronics (Bae et al., 2000).

Coordination Chemistry and Magnetic Properties

In coordination chemistry, azido compounds have been employed to construct polynuclear and extended coordination compounds. These studies have highlighted the versatility of azido ligands in tuning the magnetic properties of metal complexes, thereby providing insights into the design of magnetic materials for potential applications in data storage, spintronics, and quantum computing. The tunability of magnetic properties through the manipulation of azido ligand coordination modes has been a key focus (Leibeling et al., 2004).

Organic Synthesis and Peptide Modification

Azido compounds play a crucial role in organic synthesis, particularly in the context of click chemistry. The copper(I)-catalyzed azide-alkyne cycloaddition reaction is a cornerstone of click chemistry, enabling the synthesis of 1,2,3-triazoles, a versatile scaffold in drug discovery and materials science. Azido compounds, including those structurally related to this compound, have been integral in modifying peptides and proteins, showcasing their utility in bioconjugation and medicinal chemistry (Tornøe et al., 2002).

Photorelease Studies

Photolysis of azido compounds has been explored for the controlled release of small molecules, such as hydrazoic acid, demonstrating potential applications in the development of photoresponsive materials. These studies highlight the significance of azido compounds in designing systems that can be triggered by light, with applications ranging from controlled drug delivery to the development of photoresponsive polymers (Klima et al., 2007).

Magnetic Studies and Material Synthesis

Azido compounds have been instrumental in the synthesis of discrete dinuclear complexes and extended 2D compounds in copper-azido systems. These studies contribute to the understanding of magnetic interactions in coordination complexes, paving the way for the development of molecular magnets and materials with tailored magnetic properties (Chakraborty et al., 2013).

Wirkmechanismus

Safety and Hazards

Azides are a highly reactive and versatile class of chemicals that are commonly used in both chemical synthesis and biomedical research applications . Organic azides are especially sensitive to violent decomposition from external energy sources such as light, heat, friction, and pressure . The health hazards of azides are dependent upon the type of azide, concentration, and type of exposure . Azide exposure can occur through inhalation, ingestion, or absorption .

Zukünftige Richtungen

The combination of different explosophoric groups in one molecular framework has been applied as a promising strategy for the developing of energetic materials with unique properties . When –NO2 and –N3 explosophoric groups were introduced on a quaternary carbon center, a novel gem⁃azidonitro explosophore will be constructed and the properties, especially the thermal properties, will be significantly changed .

Eigenschaften

IUPAC Name |

3-azido-1,3-dimethylindol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O/c1-10(12-13-11)7-5-3-4-6-8(7)14(2)9(10)15/h3-6H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBPBNWLVPOMCMA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC=CC=C2N(C1=O)C)N=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

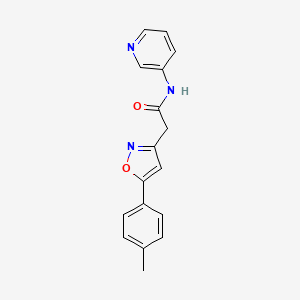

![N-[(2-ethoxypyridin-4-yl)methyl]-6-methylpyrazine-2-carboxamide](/img/structure/B2810056.png)

![N-Tert-butyl-3-[(2-chloropropanoylamino)methyl]benzamide](/img/structure/B2810062.png)

![(2-Bromo-5-methoxyphenyl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2810067.png)

![2-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]-1,1-dioxothiolane-2-carboxylic acid](/img/structure/B2810068.png)

![N-(3-chloro-4-fluorophenyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B2810071.png)

![2-(4-Bromophenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B2810074.png)

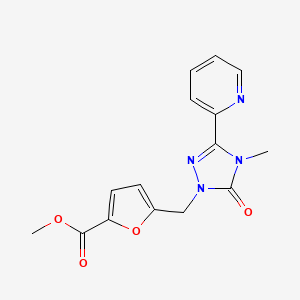

![2-(4-methoxyphenyl)-3-[1-(4-methylphenyl)-2-nitroethyl]-1H-indole](/img/structure/B2810077.png)